(2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

Pharmaceutical impurity profiling Regulatory reference standards Perindopril quality control

(2R,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid (Boc-D-Oic-OH, CAS 1217525-04-6) is a Boc-protected, nonproteinogenic bicyclic amino acid featuring a rigid octahydroindole core with three defined chiral centers (2R,3aS,7aS). It belongs to the octahydroindole-2-carboxylic acid (Oic) family, which functions as a conformationally constrained proline analogue widely employed in peptide and peptidomimetic design to induce backbone rigidity, stabilize polyproline-II helices, and enhance metabolic stability.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Cat. No. B12932134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m0/s1
InChIKeyPOJYGQHOQQDGQZ-GARJFASQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic Acid: Procurement-Grade Stereochemical and Conformational Baseline


(2R,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid (Boc-D-Oic-OH, CAS 1217525-04-6) is a Boc-protected, nonproteinogenic bicyclic amino acid featuring a rigid octahydroindole core with three defined chiral centers (2R,3aS,7aS) [1]. It belongs to the octahydroindole-2-carboxylic acid (Oic) family, which functions as a conformationally constrained proline analogue widely employed in peptide and peptidomimetic design to induce backbone rigidity, stabilize polyproline-II helices, and enhance metabolic stability [2]. The Boc group provides acid-labile amine protection compatible with standard solid-phase peptide synthesis workflows, while the (2R,3aS,7aS) stereochemistry distinguishes this compound from the more commonly used (2S,3aS,7aS)-L-Oic isomer (CAS 109523-13-9) that serves as the key intermediate in perindopril and trandolapril API synthesis [2][3].

Why Generic Substitution of (2R,3aS,7aS)-Boc-Octahydroindole-2-Carboxylic Acid Fails: Stereochemical Identity and Regulatory Stringency


In-class compounds such as the (2S,3aS,7aS)-L-Oic isomer, (2R,3aR,7aS)-diastereomer, or Fmoc-protected analogues cannot be interchanged with (2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid without compromising experimental or regulatory outcomes. The octahydroindole scaffold possesses three chiral centers yielding eight possible stereoisomers, and each exhibits distinct conformational preferences in both gas-phase and aqueous environments, as demonstrated by quantum mechanical calculations across all four Oic stereoisomers [1]. Critically, the (2R,3aS,7aS) configuration is specifically designated as Perindopril Impurity 10 (CAS 145513-91-3) by pharmacopeial reference standard programs, creating an absolute requirement for this exact stereoisomer in analytical method validation and quality control of perindopril-based pharmaceuticals—a function the (2S,3aS,7aS) API intermediate cannot fulfill [2][3]. Furthermore, the Boc protecting group's acid-lability profile (ΔG‡ ≈57 kJ/mol for Boc rotation at 195 K in related indoline systems) differs fundamentally from Fmoc (base-labile) and Cbz (hydrogenolytic) protection, precluding simple substitution based on the core scaffold alone [4].

Quantitative Evidence Guide: Differentiating (2R,3aS,7aS)-Boc-Octahydroindole-2-Carboxylic Acid from Closest Analogs


Regulatory Impurity Designation: (2R,3aS,7aS)-Oic as Perindopril Impurity 10 Versus (2S,3aS,7aS)-L-Oic API Intermediate

The (2R,3aS,7aS) stereoisomer of octahydroindole-2-carboxylic acid is explicitly designated as Perindopril Impurity 10 (CAS 145513-91-3), a pharmacopeial reference standard required for analytical method development, method validation (AMV), and quality-controlled (QC) release testing of perindopril APIs and formulations [1]. This is in direct contrast to the (2S,3aS,7aS)-L-Oic isomer (CAS 80875-98-5), which is the key synthetic intermediate used to construct the active pharmaceutical ingredient perindopril (2S,3aS,7aS stereochemistry at the octahydroindole core) and is designated as Perindopril EP Impurity A / USP Related Compound A, a different regulatory entity . The two stereoisomers are chromatographically resolvable: using pre-column PITC derivatization with an Ultron ES-OVM chiral column, baseline separation of SSS-Oic (L-isomer), RRR-Oic, and SRR-Oic was achieved, with the RSS-Oic (2R,3aS,7aS) isomer being distinguishable though often negligible in crude product mixtures [2].

Pharmaceutical impurity profiling Regulatory reference standards Perindopril quality control

Diastereoselective α-Functionalization: (2R,3aS,7aS)-Oic Enables Completely Diastereoselective α-Alkylation Not Achievable with Other Stereoisomers

The (2R,3aS,7aS)-octahydroindole-2-carboxylic acid stereoisomer, when converted to its trichloromethyloxazolidinone derivative, undergoes completely diastereoselective α-alkylation, providing a concise and high-yielding route to enantiopure α-tetrasubstituted derivatives of this specific Oic stereoisomer [1]. Quantitative yields for the key steps were reported: NaBH₄/CeCl₃ reduction of the enone precursor proceeds in 99% yield, and subsequent hydrogenation of the double bond also proceeds in 99% yield [2]. In contrast, the (2S,3aS,7aS)-L-Oic isomer required a different synthetic strategy involving a high-yielding but distinct α-methylation protocol, and the trans-fused stereoisomers (e.g., 2S,3aR,7aS) are not accessible through the same methodology and require alternative ring-closing metathesis approaches [3][4].

Stereoselective synthesis α-Tetrasubstituted amino acids Oxazolidinone chiral auxiliary

Conformational Preference Differentiation: Solvent-Dependent Flexibility of (2R,3aS,7aS)-Oic Versus Other Oic Stereoisomers

Quantum mechanical calculations at the B3LYP/6-311G(d,p) level across all four Oic stereoisomers (SSS, RRR, SRR, RSS) demonstrated that conformational rigidity observed in the gas phase—where the γ-turn is the sole minimum energy conformation—disappears in aqueous solution, with each stereoisomer behaving as a flexible molecule and accessing helical, polyproline-II, and γ-turn motifs [1]. The (2R,3aS,7aS)-RSS stereoisomer, incorporating the D-configuration at C2 and cis-ring fusion, exhibits distinct φ/ψ dihedral angle preferences compared to the SSS (L-Oic) isomer. Molecular dynamics simulations confirmed that classical force-fields satisfactorily reproduce the conformational flexibility predicted by quantum mechanics for all four stereoisomers in solution, enabling stereoisomer-specific modeling [1]. Importantly, oligomers of the (2S,3aS,7aS) isomer form stable polyproline-II helices with all-trans amide bonds, as confirmed by X-ray crystallography of the Oic hexamer, while the conformational consequences of the (2R,3aS,7aS) configuration in oligomeric contexts remain stereochemically distinct due to inverted C2 chirality [2].

Conformational analysis Peptide backbone rigidity Quantum mechanical calculations

Commercial Purity Specification: 99% Purity Grade of (2R,3aS,7aS)-Boc-Oic-OH Versus 95-98% for L-Isomer Counterparts

The (2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is commercially available at 99.0% purity (CAS 1217525-04-6, MFCD12198182) through major scientific suppliers including Fisher Scientific/eMolecules AstaTech . In contrast, the (2S,3aS,7aS)-Boc-L-Oic-OH isomer (CAS 109523-13-9) is commonly supplied at 95-98% purity from multiple vendors, with one supplier (Watanabe Chemical) specifying enantiomer ≤0.5% by HPLC [1]. The MDL number difference (MFCD12198182 for the D-isomer vs. MFCD09750486 or MFCD00191189 for the L-isomer) provides unambiguous identity verification for procurement . Storage specifications are consistent across stereoisomers: long-term storage at 2-8°C [1].

Commercial sourcing Purity specification Procurement quality

Optimal Application Scenarios for (2R,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic Acid


Perindopril ANDA/NDA Impurity Profiling and Method Validation

This compound serves as the definitive reference standard for Perindopril Impurity 10 (CAS 145513-91-3) in analytical method validation (AMV) and quality control release testing of perindopril erbumine API and finished dosage forms [1]. Regulatory submissions under ICH Q3A guidelines require quantification of the (2R,3aS,7aS)-RSS-Oic isomer as a specified impurity, typically monitored at trace levels using chiral HPLC with pre-column PITC derivatization on Ultron ES-OVM columns [2]. The 99% purity grade available commercially minimizes interference in chromatographic analysis, supporting accurate limit tests with LOD/LOQ validation .

Synthesis of Enantiopure α-Tetrasubstituted Octahydroindole Building Blocks

The trichloromethyloxazolidinone derivative of (2R,3aS,7aS)-Oic enables completely diastereoselective α-alkylation, providing access to enantiopure α-tetrasubstituted octahydroindole-2-carboxylic acid derivatives that cannot be obtained from other stereoisomers via identical methodology [3]. This is particularly valuable for medicinal chemistry programs requiring conformationally constrained, α-branched amino acid residues with D-configuration at the C2 position for structure-activity relationship (SAR) exploration of protease inhibitors, GPCR ligands, or peptide therapeutics [4].

D-Configured Conformationally Constrained Peptide Design

When incorporated into peptide sequences via standard Boc-SPPS protocols, the (2R,3aS,7aS)-Oic residue imposes D-amino-acid-like backbone constraints distinct from the L-Oic isomer, whose oligomers form regular polyproline-II helices with all-trans amide bonds as confirmed by X-ray crystallography [5]. The inverted chirality at C2 alters φ/ψ dihedral angle preferences in both gas-phase and aqueous environments relative to the L-isomer, enabling rational design of mirror-image peptidomimetic turn structures for targeting specific receptor subtypes or engineering protease-resistant therapeutic peptides [6].

Chiral Chromatographic Method Development and System Suitability Testing

The (2R,3aS,7aS) stereoisomer is one of only three major Oic stereoisomers (alongside SSS-Oic and SRR-Oic) successfully resolved by chiral ligand-exchange HPLC using Cu(II)–L-phenylalaninamide mobile phase with sodium 1-octanesulfonate ion-pair reagent, achieving satisfactory resolution suitable for system suitability testing [7]. This compound can serve as a system suitability standard for verifying chiral column performance and mobile phase integrity in methods intended for perindopril intermediate purity assessment.

Quote Request

Request a Quote for (2R,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.